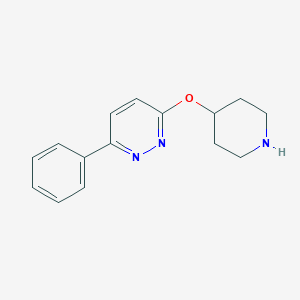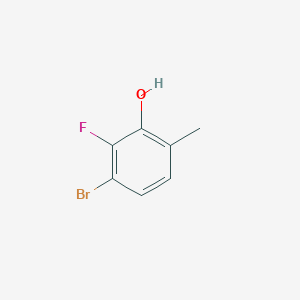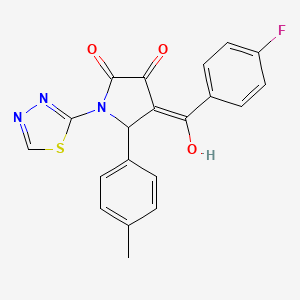
3-Phenyl-6-piperidin-4-yloxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Phenyl-6-piperidin-4-yloxypyridazine” is a chemical compound that likely contains a phenyl group (a functional group consisting of six carbon atoms bonded in a hexagonal planar ring), a piperidine ring (a heterocyclic organic compound), and a pyridazine ring (a heterocyclic organic compound with the molecular formula C4H4N2) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings. The piperidine ring usually adopts a chair conformation, and depending on the substitution in the phenyl ring, the conformation may differ .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been used in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Agents
Piperidine derivatives have been utilized in various ways as anticancer agents . For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Agents
Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses.
Antimalarial Agents
The antimalarial properties of piperidine derivatives have been explored in drug discovery . They can potentially inhibit the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Agents
Piperidine derivatives have shown potential as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.
Antihypertensive Agents
Piperidine derivatives can potentially be used as antihypertensive agents . They may help in controlling high blood pressure by relaxing blood vessels.
Analgesic and Anti-inflammatory Agents
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . For example, certain 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety were found to have a higher analgesic effect than the standard drug indomethacin .
Anti-Alzheimer Agents
Piperidine derivatives have been studied for their potential use in treating Alzheimer’s disease . They may help in slowing down the progression of this neurodegenerative disorder.
Antipsychotic Agents
Piperidine derivatives have been used as antipsychotic agents . They can potentially help in managing symptoms of various psychiatric disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-phenyl-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-6-7-15(18-17-14)19-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJJRBAZKICNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(piperidin-4-yloxy)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)
![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine](/img/structure/B2620884.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)